tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
CAS No.:
Cat. No.: VC20231032
Molecular Formula: C18H25N3O2S
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O2S |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)24-20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22) |
| Standard InChI Key | FDTAGAYLCZEALS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCCN1C2=NSC3=CC=CC=C32 |
Introduction
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a complex organic compound with a unique structure that combines a tert-butyl group, a piperidine moiety, and a benzo[d]isothiazole derivative. The compound features a carbamate functional group, which is known for its applications in medicinal chemistry and agrochemicals. The presence of the tert-butyl group imparts steric hindrance, enhancing the compound's stability and influencing its reactivity in various chemical reactions .
Biological Activity and Potential Applications
Compounds with benzo[d]isothiazole moieties are often investigated for their potential as antimicrobial agents, while piperidine derivatives are known for their analgesic and anti-inflammatory properties. Preliminary studies suggest that tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate may exhibit moderate antibacterial activity and could potentially serve as a lead compound in drug development.
Synthesis and Production
The synthesis of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves several steps, each requiring careful control to ensure high yields and purity of the final product. Industrial production may utilize similar synthetic routes but optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate | C18H25N3O4S | Contains a tert-butyl group and a benzo[d]isothiazole derivative with a carbamate group. |
| tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate | C17H23N3O2S | Features a benzo[d]isothiazole moiety and a piperidine ring without the carbamate group. |
| tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate | C18H25N3O2S | Similar structure but with the benzo[d]isothiazole attached at the 4-position of the piperidine ring. |
Research Findings and Future Directions
Interaction studies of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate with various biological targets are crucial for understanding its potential therapeutic effects. These studies often involve elucidating the mechanism of action and potential side effects, which can guide further research in medicinal chemistry.
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